![molecular formula C11H21ClF3NO B2756411 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride CAS No. 2095410-43-6](/img/structure/B2756411.png)
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2095410-43-6 . It has a molecular weight of 275.74 . The IUPAC name for this compound is 2-methyl-N-(2-(2,2,2-trifluoroethoxy)ethyl)cyclohexan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H . This code provides a unique representation of the molecular structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is crucial in medicinal chemistry. The compound , due to its trifluoroethoxy group, can significantly alter the lipophilicity and metabolic stability of drug molecules. This alteration can affect the drug’s absorption, distribution, and interaction with biological targets . It’s often used in the development of new drugs where enhanced metabolic stability or specific pharmacokinetic properties are desired.
Organic Synthesis
In organic synthesis, this compound can serve as a precursor or intermediate. Its unique structure allows for the introduction of fluorinated side chains into more complex molecules. This is particularly valuable in synthesizing compounds with specific stereochemical configurations, which are important in drug design and development .
Material Science
Fluorinated organic compounds have applications in material science, particularly in the development of functional materials. The trifluoroethoxy group can impart properties like increased resistance to solvents and chemicals, making materials suitable for harsh environments .
Catalytic Asymmetric Synthesis
The compound has potential use in catalytic asymmetric synthesis. The presence of fluorine atoms can influence the outcome of catalytic processes, leading to products with high stereoselectivity. This is crucial in the synthesis of chiral molecules, which are often used in pharmaceuticals .
Protease Inhibition
Compounds containing trifluoromethyl groups have been shown to possess protease inhibition activities. By extension, the compound could be explored for its potential to act as a protease inhibitor, which is a valuable trait in the development of treatments for diseases like HIV .
Pesticide Development
The introduction of fluorine atoms into pesticides can enhance their activity and stability. As such, this compound could be used in the synthesis of new pesticides with improved properties, such as increased potency or reduced environmental impact .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other trifluoroethoxy compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Trifluoroethoxy compounds often influence pathways related to inflammation and cellular stress responses .
Pharmacokinetics
Trifluoroethoxy compounds generally exhibit good absorption and distribution due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
Trifluoroethoxy compounds often exhibit anti-inflammatory effects and may influence cellular stress responses .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHOCFAJZRVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCOCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)

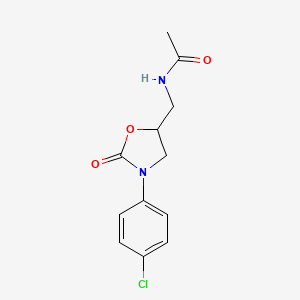
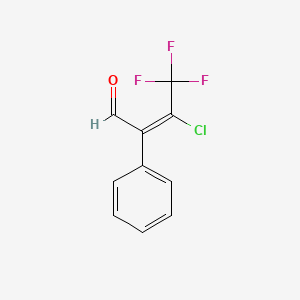
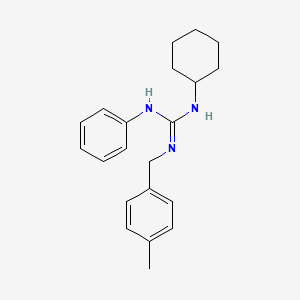
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)
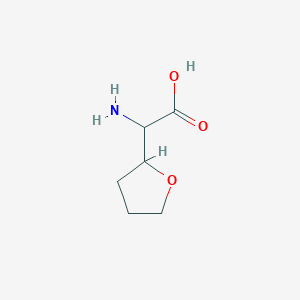
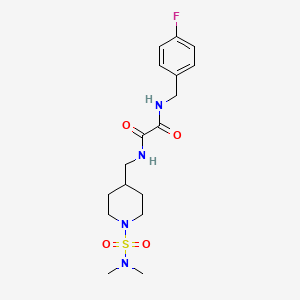

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)

![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)
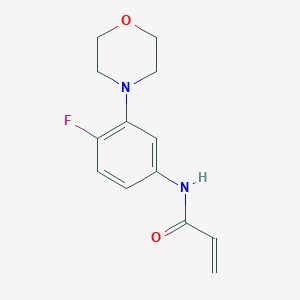
![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)